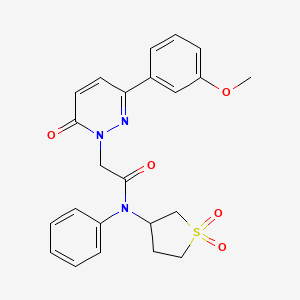![molecular formula C15H15NO6 B12150778 4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B12150778.png)
4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromen-2-one moiety linked to a butanoic acid chain through an acetylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2H-chromen-2-one.
O-Acylation: The hydroxyl group of 7-hydroxy-2H-chromen-2-one is acylated using acetic anhydride to form 7-acetoxy-2H-chromen-2-one.
Amidation: The acetoxy group is then reacted with butanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of fluorescent probes and sensors due to its chromophore properties.
Mechanism of Action
The mechanism of action of 4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid involves its interaction with various molecular targets:
Molecular Targets: It can inhibit enzymes such as carbonic anhydrase and monoamine oxidase.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid
- 7-hydroxy-2H-chromen-2-one derivatives
Uniqueness
4-({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives.
Properties
Molecular Formula |
C15H15NO6 |
|---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
4-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C15H15NO6/c17-13(16-7-1-2-14(18)19)9-21-11-5-3-10-4-6-15(20)22-12(10)8-11/h3-6,8H,1-2,7,9H2,(H,16,17)(H,18,19) |
InChI Key |
IBRXEPKZOZXSQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(diethylamino)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12150730.png)
![(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12150733.png)
![2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12150739.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-[4-(methylethyl)phenyl]-1-(2-morpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12150743.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}benzamide](/img/structure/B12150745.png)
![3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-phenylethylidene]propanehydrazide](/img/structure/B12150756.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12150760.png)
![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12150761.png)

![5-(4-chlorophenyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12150771.png)
![4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12150786.png)
![1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B12150793.png)

